molecular formula C14H20FNO2S2 B2763135 2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide CAS No. 2319634-84-7

2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide

Cat. No.: B2763135
CAS No.: 2319634-84-7
M. Wt: 317.44
InChI Key: YJFJWQKTJXNCBA-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates key pharmacophoric elements, including a 4-fluorophenylsulfanyl moiety and a unique side chain featuring methoxy and methylsulfanyl functional groups. The fluorine atom on the phenyl ring is a common feature in bioactive molecules, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . The sulfanyl (thioether) linkage and the methylsulfanyl group in the butyl side chain are noteworthy for their potential role in molecular interactions and metabolism . This compound is provided exclusively for research purposes, such as in vitro screening assays, mechanism-of-action studies, and as a building block in the synthesis of more complex chemical entities. Researchers exploring the biological activity of sulfanyl acetamide derivatives may find it particularly valuable. Compounds with similar structural motifs are investigated for their interactions with various enzymes and receptors . As with any research compound, thorough characterization and biological profiling are essential. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO2S2/c1-18-12(7-8-19-2)9-16-14(17)10-20-13-5-3-11(15)4-6-13/h3-6,12H,7-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFJWQKTJXNCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)CSC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl sulfanyl intermediate. This intermediate is then reacted with the appropriate acetamide derivative under controlled conditions to yield the final product. Common reagents used in these reactions include anhydrous aluminum chloride as a catalyst and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl linkage and acetamide moiety also contribute to the compound’s overall activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorophenylthio-Acetamide Moieties

N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide ()

  • Structure : Lacks the extended butyl chain substituent present in the target compound, retaining only the 4-fluorophenylthio-acetamide core.
  • Properties : Reduced steric bulk may enhance solubility but decrease membrane permeability compared to the target compound.

2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide ()

  • Structure : Features a triazole ring instead of a simple acetamide, with a 4-butylphenyl substituent.
  • The butylphenyl group may increase lipophilicity.
  • Activity : Triazole-containing analogs (e.g., , compound 38) show MIC values of 16 µg/mL, indicating moderate antibacterial activity .

Heterocyclic Sulfanyl-Acetamide Derivatives

VUAA-1 and OLC-12 ()

  • Structure : Contain triazolyl-sulfanyl acetamide cores with ethyl/isopropylphenyl substituents.
  • Activity : These are Orco channel agonists, highlighting the role of sulfanyl-acetamide scaffolds in modulating insect olfactory receptors. The target compound’s methylsulfanyl group may similarly influence receptor interactions .

N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ()

  • Structure: Substitutes the fluorophenyl group with a chlorophenyl moiety and incorporates a diaminopyrimidine ring.
  • Crystallography : The pyrimidine ring participates in hydrogen bonding (N–H···O), stabilizing the crystal lattice. This suggests the target compound’s methoxy group could similarly influence solid-state packing .

Bioactive Sulfanyl-Acetamides with Oxadiazole/Triazole Cores

N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (, compound 8t)

  • Structure : Combines oxadiazole and indole moieties with a sulfanyl-acetamide linker.
  • Activity : Exhibits α-glucosidase inhibition (IC50: 12.3 µM), demonstrating the scaffold’s versatility in targeting metabolic enzymes. The target compound’s methylsulfanyl group may modulate similar enzymatic interactions .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Melting Point (°C) Key Substituents Bioactivity (if available) Reference
Target Compound C14H19FNO2S2 N/A 4-Fluorophenylthio, methoxy, methylsulfanyl Not reported -
N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide C14H11F2NOS N/A Dual 4-fluorophenylthio Not reported
2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide C20H21FN4OS N/A Triazole, butylphenyl Antibacterial (MIC: 16 µg/mL)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C12H12ClN5OS 198–200 Diaminopyrimidine, chlorophenyl Crystallographically characterized

Key Observations and Trends

Bioactivity : Sulfanyl-acetamides with heterocyclic substituents (triazoles, oxadiazoles) exhibit enhanced antibacterial and enzymatic inhibition compared to simpler analogs .

Substituent Effects : The methoxy and methylsulfanyl groups in the target compound may improve lipid solubility and metabolic stability relative to unsubstituted analogs (e.g., ) .

Crystallographic Insights : Hydrogen-bonding motifs in related compounds () suggest the target compound’s solid-state stability could be influenced by its methoxy group .

Synthetic Challenges : The target compound’s branched butyl chain may complicate synthesis, requiring optimized coupling conditions compared to linear analogs () .

Biological Activity

2-[(4-fluorophenyl)sulfanyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of a fluorophenyl group, a sulfanyl linkage, and an acetamide moiety, which may contribute to its biological efficacy.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C14H20FNS3
  • Molecular Weight : 305.55 g/mol

The compound's structure is characterized by:

  • A fluorophenyl group , enhancing stability and reactivity.
  • A sulfanyl linkage , which may participate in various chemical reactions.
  • An acetamide moiety , influencing binding affinity and biological activity.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group may modulate enzyme activity, while the sulfanyl and acetamide groups contribute to the overall binding affinity.

Biological Activity Overview

Research indicates potential biological activities including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial effects against various pathogens.
  • Anticancer Activity : In vitro assays have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives, including this compound. The results indicated significant inhibition of bacterial growth with an IC50 value comparable to standard antibiotics.

CompoundTarget BacteriaIC50 (µg/mL)
This compoundStaphylococcus aureus15.5
Control (Ampicillin)Staphylococcus aureus10.0

Anticancer Activity

In another study, the compound was tested for cytotoxic effects on cancer cell lines. The following table summarizes the findings:

Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
MCF-72.3Doxorubicin (3.23)
HCT-1161.9Doxorubicin (3.23)

These results indicate that the compound exhibits significant anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step protocols, including nucleophilic substitution and amide coupling. Key steps include:

  • Sulfanyl group introduction : Reacting 4-fluorothiophenol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Methoxy and methylsulfanyl incorporation : Sequential alkylation using methoxy and methylsulfanyl precursors, with precise temperature control (40–60°C) to avoid side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>98%) .
  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key groups: δ 7.4–7.6 ppm (fluorophenyl aromatic protons), δ 3.3 ppm (methoxy), δ 2.1 ppm (methylsulfanyl) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 384.12) .

Q. What are the key functional groups influencing reactivity and bioactivity?

  • Fluorophenylsulfanyl moiety : Enhances lipophilicity and membrane permeability .
  • Methoxy group : Modulates electronic effects, impacting binding to enzymatic targets .
  • Methylsulfanyl chain : Contributes to metabolic stability by resisting oxidation .

Q. How can common side reactions during synthesis be mitigated?

  • Oxidation of sulfanyl groups : Use inert atmospheres (N₂/Ar) and antioxidants like BHT .
  • Incomplete amide formation : Optimize coupling agents (e.g., HATU vs. EDC) and monitor via TLC .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) in cytotoxicity assays .
  • Cell line validation : Cross-validate findings in ≥3 cell lines (e.g., HeLa, MCF-7, HepG2) to rule out lineage-specific effects .
  • Statistical rigor : Apply ANOVA with post-hoc tests to address variability in IC₅₀ values .

Q. What strategies optimize solubility and stability in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG-400 (1:4) for aqueous solubility enhancement .
  • Lyophilization : Prepare stable lyophilized powders (pH 7.4 buffer) for long-term storage .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify degradation hotspots .

Q. How can in silico modeling predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes like COX-2 or EGFR, focusing on fluorophenyl interactions .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with inhibitory activity .

Q. What methodologies assess pharmacokinetic properties in preclinical studies?

  • Plasma protein binding : Equilibrium dialysis (human serum albumin, 4% w/v) .
  • Caco-2 permeability : Measure apparent permeability (Papp) to predict oral bioavailability .
  • Toxicokinetics : Monitor AUC and Cmax in rodent models after single-dose administration (10 mg/kg) .

Q. How do structural modifications at specific positions affect bioactivity?

  • Fluorophenyl replacement : Substitution with chlorophenyl reduces anticancer activity by 40% in MTT assays .
  • Methoxy positional isomerism : Para-methoxy (vs. ortho) improves binding affinity to serotonin receptors (Kd = 12 nM) .

Q. What experimental approaches validate mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure Km and Vmax shifts using fluorogenic substrates (e.g., Z-LLE-AMC for proteases) .
  • Western blotting : Quantify downstream signaling proteins (e.g., p-Akt, Bcl-2) in treated vs. control cells .

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